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CAS No.: 1239269-51-2

Cat. No.: S548092

Henatinib Fact Sheet

The table below summarizes the key available information on Henatinib.

Property Description

Generic Name Henatinib [1]

Modality Small Molecule [1]

Status Investigational; previously used in trials for Advanced Solid Cancers [1]

Primary Mechanism Orally active multi-kinase inhibitor [2]
Molecular Formula C25H29FN404 [1]

Molecular Weight 468.53 g/mol [1]

Known Molecular Targets

Henatinib is characterized as a multi-kinase inhibitor. The following table lists its known targets and

measured potency (IC50 values) from a commercial supplier's data [2].
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Target IC50 (Half Maximal Inhibitory Concentration)
VEGFR-2 0.6 nM

c-Kit 3.3 nM

PDGFR 41.5 nM

According to the vendor information, Henatinib significantly inhibits VEGFR-2 phosphorylation and its

downstream signaling pathway in human umbilical vein endothelial cells (HUVECs) [2].

General Kinase Inhibitor Development Workflow

Since specific protocols for Henatinib are not available, the following diagram and workflow outline the
standard steps for characterizing a kinase inhibitor, which can serve as a general guide. This process helps in

identifying the root causes of experimental issues [3].
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Workflow Steps Explained:

¢ Evaluate Kinase Activity: This initial step confirms your compound inhibits the intended kinase.
o Methodology: Use biochemical assays (e.g., radiometric, fluorescence-based) to measure the
IC50 value, which indicates potency. Always include known inhibitors as positive controls to
validate your assay [3].
¢ Decipher Mechanism of Action: Understand how the inhibitor binds to the kinase.
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o Methodology: Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration
Calorimetry (ITC) study binding. Kinetic analysis determines if the inhibitor is competitive with
ATP. X-ray crystallography can visualize the binding mode at the molecular level [3].

¢ Kinase Profiling: Essential to ensure the inhibitor is specific to your target and minimizes off-target
effects.

o Methodology: Screen the compound against a large panel of kinases. Calculate a selectivity
index to identify and refine compounds that inhibit unintended kinases [3].

e Target Engagement: Confirm the inhibitor engages with its target in a biologically relevant cellular
context.

o Methodology: Use cell-based assays to measure downstream effects on signaling pathways
(e.g., phosphorylation levels of pathway components). Biomarker studies and live-cell imaging
can provide further evidence of target engagement [3].

¢ Preclinical Testing: Evaluate the overall therapeutic potential and safety.

o Methodology: Assess efficacy in disease-relevant cell lines and animal models. Perform
comprehensive pharmacokinetic (PK) and pharmacodynamic (PD) studies to understand
absorption, distribution, and biological effects. Conduct toxicity studies to establish safe dosage
levels [3].

Troubleshooting Common Challenges in Kinase
Inhibitor Development

The following FAQs address broad challenges that are common in kinase inhibitor R&D, which may be

applicable to working with compounds like Henatinib.

Challenge & Question Potential Solutions & Guidance

| Lack of Efficacy in Cellular Assays The compound shows good biochemical potency but no effect in cells. |
* Verify cellular permeability and check for efflux by transporters. « Confirm that the cellular pathway is
active and the target is expressed. * Ensure the assay is optimized for incubation time and compound stability
in culture media. | | High Toxicity or Off-Target Effects The compound shows unexpected cytotoxicity or
phenotypic effects. | « Perform broad kinase profiling to identify off-target liabilities [3] [4]. « Review the
selectivity index of your compound. A low index may require chemical optimization for specificity [3]. *
Consider that some off-target effects may be due to high tissue accumulation, not just biochemical potency

[5]. | | Inconsistent Results Between Assays Data is not reproducible across different experimental setups. | *
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Strictly use validated positive and negative controls in every experiment. * Carefully match assay conditions
(e.g., ATP concentrations) between biochemical and cellular assays, as many inhibitors are ATP-competitive

[3]. « Standardize cell passage number, lysis methods, and detection antibodies. |

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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